molecular formula C8H11NO B13187375 4-(Cyclopropylamino)pent-1-yn-3-one

4-(Cyclopropylamino)pent-1-yn-3-one

Cat. No.: B13187375
M. Wt: 137.18 g/mol
InChI Key: YRYRHXMDTKVCRU-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)pent-1-yn-3-one is an organic compound with the molecular formula C₈H₁₁NO It is a derivative of pent-1-yn-3-one, where the amino group is substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)pent-1-yn-3-one typically involves the reaction of cyclopropylamine with pent-1-yn-3-one under controlled conditions. One common method involves the use of ethynylmagnesium bromide, which is prepared by reacting ethylmagnesium bromide with acetylene in tetrahydrofuran (THF). The ethynylmagnesium bromide is then reacted with cyclopropylamine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)pent-1-yn-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Cyclopropylamino)pent-1-yn-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)pent-1-yn-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylamino)pent-1-yn-3-one is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-(cyclopropylamino)pent-1-yn-3-one

InChI

InChI=1S/C8H11NO/c1-3-8(10)6(2)9-7-4-5-7/h1,6-7,9H,4-5H2,2H3

InChI Key

YRYRHXMDTKVCRU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C#C)NC1CC1

Origin of Product

United States

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